2-Isobutylazetidine hydrochloride
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Overview
Description
2-Isobutylazetidine hydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 2-Isobutylazetidine hydrochloride can be achieved through several routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable processes, such as the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium .
Chemical Reactions Analysis
2-Isobutylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or functionalized. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-Isobutylazetidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isobutylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect various cellular processes by binding to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
2-Isobutylazetidine hydrochloride can be compared with other azetidines and related compounds, such as aziridines and β-lactams. While aziridines are three-membered nitrogen-containing heterocycles, azetidines have a four-membered ring, which imparts different reactivity and stability . β-Lactams, such as penicillins and cephalosporins, are also four-membered rings but contain a carbonyl group, making them highly reactive and useful as antibiotics . The unique structural features of this compound, such as its isobutyl substitution, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methylpropyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)5-7-3-4-8-7;/h6-8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMHTEVKCPZYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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